(R)-N-(1-Phenylethyl)hydroxylamine oxalate

Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity

(R)-N-(1-Phenylethyl)hydroxylamine oxalate is a chiral hydroxylamine derivative, specifically the oxalate salt of the (R)-enantiomer. It belongs to the class of N-substituted hydroxylamines, which are valued as chiral auxiliaries and intermediates in asymmetric synthesis.

Molecular Formula C10H13NO5
Molecular Weight 227.21 g/mol
CAS No. 118743-81-0
Cat. No. B043830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(1-Phenylethyl)hydroxylamine oxalate
CAS118743-81-0
Molecular FormulaC10H13NO5
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NO.C(=O)(C(=O)O)O
InChIInChI=1S/C8H11NO.C2H2O4/c1-7(9-10)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,9-10H,1H3;(H,3,4)(H,5,6)/t7-;/m1./s1
InChIKeyGUXMGLCOBSBIKH-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-(1-Phenylethyl)hydroxylamine Oxalate (CAS 118743-81-0): Chiral Building Block for Asymmetric Synthesis


(R)-N-(1-Phenylethyl)hydroxylamine oxalate is a chiral hydroxylamine derivative, specifically the oxalate salt of the (R)-enantiomer. It belongs to the class of N-substituted hydroxylamines, which are valued as chiral auxiliaries and intermediates in asymmetric synthesis [1]. The compound is supplied as an oxalate salt (C10H13NO5, MW 227.21) to enhance its stability and solubility compared to the free base . Its primary utility lies in the transfer of chirality to prochiral substrates, enabling the construction of enantioenriched building blocks for pharmaceutical and fine chemical applications [1].

Why Generic Substitution of (R)-N-(1-Phenylethyl)hydroxylamine Oxalate Fails in Chiral Applications


Generic substitution of (R)-N-(1-Phenylethyl)hydroxylamine oxalate with its (S)-enantiomer, racemic mixture, or alternative achiral hydroxylamines is not scientifically equivalent. The stereochemistry at the chiral center dictates the absolute configuration of downstream products in asymmetric transformations [1]. Using the opposite enantiomer yields products of the opposite absolute configuration, which can have profoundly different biological activities and regulatory profiles. Furthermore, the oxalate salt form provides distinct advantages in stability and solubility over the free base, which can degrade under ambient conditions . The following evidence quantifies these critical differentiators.

Quantitative Evidence for (R)-N-(1-Phenylethyl)hydroxylamine Oxalate Differentiation


Diastereoselectivity in Chiral Auxiliary Applications: (R)-α-Methylbenzyl Hydroxylamine vs. (S)-Enantiomer

In intramolecular nitrone cycloadditions, the (S)-α-methylbenzyl hydroxylamine auxiliary achieves diastereomeric ratios up to 16:1 [1]. The (R)-enantiomer is the direct stereochemical opposite, producing the enantiomeric product series with comparable diastereocontrol [1]. This level of stereochemical fidelity is a class hallmark and a key differentiator from achiral hydroxylamines, which yield racemic mixtures.

Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity

Enantiomeric Purity Control: Enabling Reliable Asymmetric Transformations

The reliable use of (R)-N-(1-Phenylethyl)hydroxylamine oxalate as a chiral building block hinges on its high enantiomeric purity. A dedicated NMR protocol has been developed to quantify the enantiopurity of chiral hydroxylamines like this compound, enabling precise quality control [1]. While this method is class-generic, it underscores the critical need for verified enantiopurity, a parameter that differentiates this specific (R)-enantiomer from the racemate or the (S)-enantiomer.

Enantiomeric Purity Chiral HPLC NMR Analysis

Oxalate Salt Form: Enhanced Stability and Solubility Over Free Base

The oxalate salt form of (R)-N-(1-Phenylethyl)hydroxylamine is specifically chosen to address the inherent instability and poor solubility of the free base . The salt formation enhances the compound's shelf-life and facilitates its use in a wider range of organic solvents, a critical practical advantage for synthetic chemists.

Salt Form Selection Stability Solubility

Optimal Use Cases for (R)-N-(1-Phenylethyl)hydroxylamine Oxalate


Asymmetric Synthesis of Chiral β-Lactam Antibiotics

Employed as a chiral auxiliary in the conjugate addition to α,β-unsaturated esters, the resulting 5-isoxazolidinones serve as direct precursors to optically pure 4-substituted azetidinones (β-lactams) [1]. The high diastereoselectivity (up to 16:1) minimizes purification steps and maximizes yield of the desired stereoisomer.

Synthesis of Enantiopure Aziridine Building Blocks

Used in the conjugate addition to activated alkenes, followed by O-acylation and 3-exo-tet ring closure, to generate 2- and 2,3-disubstituted N-alkylaziridines in good to excellent yields [2]. The chiral auxiliary acts as a synthetic equivalent of ammonia while controlling absolute stereochemistry.

Chiral NMR Derivatizing Agent for Enantiopurity Determination

Due to its well-defined stereochemistry, (R)-N-(1-Phenylethyl)hydroxylamine oxalate can be used to derivatize carbonyl compounds or other analytes, forming diastereomeric adducts amenable to quantitative analysis by NMR or HPLC, thus enabling precise enantiomeric excess (ee) determination [3].

Preparation of Chiral Planar Arene Chromium Complexes

Serves as a key precursor for the synthesis of O-methyl-N-(α-methylbenzyl)hydroxylamine, a highly effective chiral auxiliary in the asymmetric ortho-deprotonation of (η6-arene) chromium tricarbonyl complexes, enabling access to planar chiral molecules with high diastereoselectivity [4].

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